REACTION_CXSMILES
|
C[N:2]([CH2:6][CH2:7]O)[CH2:3]CO.[NH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C([O-])(=O)CCCC[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C([O-])(=[O:41])CCCCCCCCCCC.C([Sn+2][CH2:48][CH2:49][CH2:50][CH3:51])CCC>CN1CCCC1=O>[NH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[NH2:2][C:10]([NH2:9])=[O:12].[CH2:22]1[CH:21]([CH2:20][CH:49]2[CH2:48][CH2:7][CH:6]([N:2]=[C:3]=[O:41])[CH2:51][CH2:50]2)[CH2:26][CH2:25][CH:24]([N:9]=[C:10]=[O:12])[CH2:23]1 |f:1.2.3.4,6.7|
|
Name
|
poly(1,4-butanediol adipate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCO)CCO
|
Name
|
dibutyltin dilaurate urethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC.C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC.NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |